molecular formula C8H11N5O2 B1414538 N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide CAS No. 1428139-47-2

N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B1414538
CAS No.: 1428139-47-2
M. Wt: 209.21 g/mol
InChI Key: BKLZZGNJOIQWJF-UHFFFAOYSA-N
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Description

N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic compound featuring a fused imidazo-triazole core linked to an acetamide moiety. This structure is part of a broader class of nitrogen-rich bicyclic compounds known for diverse biological activities, including anticonvulsant, antimicrobial, and kinase inhibitory effects .

Properties

IUPAC Name

N-ethyl-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c1-2-9-6(14)3-5-7(15)12-8-10-4-11-13(5)8/h4-5H,2-3H2,1H3,(H,9,14)(H,10,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLZZGNJOIQWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NC2=NC=NN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801149794
Record name 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, N-ethyl-5,6-dihydro-5-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-47-2
Record name 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, N-ethyl-5,6-dihydro-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, N-ethyl-5,6-dihydro-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable imidazo[1,2-b][1,2,4]triazole derivative, followed by acylation to introduce the acetamide group . The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization and acylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-b][1,2,4]triazole compounds .

Mechanism of Action

The mechanism of action of N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a family of imidazo[1,2-b][1,2,4]triazole derivatives, where modifications at the acetamide nitrogen (R₁) and the imidazo-triazole ring (R₂) significantly influence activity. Key analogs include:

Compound Name R₁ Substituent R₂ Substituent Molecular Weight Biological Activity/Notes Reference
N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide Ethyl H (unsubstituted) ~278.3* Discontinued; structural reference
N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide Cyclopropyl H 221.2 Discontinued; reduced steric bulk
2-(5-Oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide Propyl H ~292.3* Increased lipophilicity
N-(2,3-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide H 2,3-Dichlorophenyl ~380.2* Enhanced halogen-mediated binding
2-[2-(4-Methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-phenylacetamide Phenyl 4-Methoxyphenyl 363.4 Electron-donating group improves solubility

*Calculated based on molecular formula.

Substituent Effects on Pharmacological Activity

  • N-Alkyl Groups (R₁): Ethyl vs. However, both are discontinued, suggesting synthetic or stability challenges . Propyl Substitution: Increases lipophilicity, which may improve CNS penetration but reduce aqueous solubility .
  • Aryl Substituents (R₂):

    • Halogenated Groups (e.g., 2,3-Dichlorophenyl): Enhance binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors .
    • Methoxyphenyl Groups: Improve solubility and metabolic stability due to electron-donating effects .

Pharmacological Profiles of Related Compounds

  • Anticonvulsant Activity: Thiazolo[3,2-b][1,2,4]triazole derivatives (e.g., 3c and 5b in ) show potent activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, suggesting the imidazo-triazole core is critical for seizure suppression .
  • Antimicrobial Activity: Thiazolo-triazole-6(5H)-ones synthesized via thiol-ene click reactions exhibit broad-spectrum activity against Gram-positive bacteria and yeasts .
  • Kinase Inhibition: Pyrido[1,2-b][1,2,4]triazepin-7-one derivatives (e.g., compounds 102–104 in ) demonstrate kinase inhibitory effects, highlighting the scaffold’s versatility .

Biological Activity

N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic compound with the molecular formula C8_8H11_{11}N5_5O2_2 and a molecular weight of 209.21 g/mol. Its structure includes an imidazole ring, which is significant in various biochemical interactions and applications. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with enzymes and proteins involved in critical cellular processes. The compound has been shown to modulate oxidative stress responses and influence metabolic pathways by binding to specific biomolecules. This binding can lead to enzyme inhibition or activation, thereby impacting various cellular functions such as signaling pathways and gene expression.

Cellular Effects

Research indicates that this compound affects cell function significantly. It influences:

  • Cell Signaling : Modulation of pathways that regulate cell growth and apoptosis.
  • Gene Expression : Alterations in the transcriptional activity of genes associated with stress responses.
  • Metabolic Activity : Changes in metabolic rates and pathways due to enzyme interactions.

Temporal Effects

In laboratory settings, the effects of this compound can vary over time. Factors such as compound stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have suggested that the compound exhibits a time-dependent response in different cell types, highlighting the need for further investigation into its pharmacokinetics and dynamics.

Case Studies

Several studies have explored the biological activities of this compound:

  • Antioxidant Activity : In vitro studies demonstrated that this compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models.
  • Antimicrobial Properties : The compound has shown promising antibacterial activity against various strains of bacteria. For example:
    • E. coli : Minimum Inhibitory Concentration (MIC) = 50 µM.
    • S. aureus : MIC = 75 µM.
      These findings suggest potential applications in treating bacterial infections .
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. Results indicated effective inhibition rates comparable to known inhibitors in the field .

Data Table

Biological Activity Observed Effect Reference
AntioxidantScavenging of free radicals
Antibacterial (E. coli)MIC = 50 µM
Antibacterial (S. aureus)MIC = 75 µM
Enzyme InhibitionSignificant inhibition rates

Q & A

Advanced Research Question

  • Use SHELX software (e.g., SHELXL) for small-molecule refinement, leveraging high-resolution X-ray diffraction data. Key steps include:
    • Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
    • Twin refinement for handling twinned crystals, common in heterocyclic systems .
  • Validate hydrogen bonding and π-stacking interactions using Mercury or Olex2 visualization tools .

How can researchers evaluate the compound’s inhibitory activity against enzymes like CDK2?

Advanced Research Question

  • In vitro kinase assays :
    • Use recombinant CDK2/cyclin A complexes with ATP concentration gradients (e.g., 0–100 µM).
    • Measure inhibition via fluorescence-based ADP-Glo™ assays .
  • Dose-response curves to calculate IC₅₀ values. For example, triazine analogs show activity in the order: 3 > 8 > 9 > 6 > 13 > 15 .

How are structure-activity relationship (SAR) studies designed for imidazo-triazol derivatives?

Advanced Research Question

  • Modify substituents on the triazol and acetamide moieties (e.g., halogenation, alkylation) to assess:
    • Impact on enzymatic binding (e.g., fluorophenyl groups enhance CDK2 affinity) .
    • Solubility/logP via HPLC and shake-flask methods .
  • Molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .

What analytical techniques ensure compound purity during synthesis?

Basic Research Question

  • HPLC with a C18 column (e.g., 95:5 acetonitrile/water mobile phase) to verify ≥95% purity.
  • TLC monitoring (silica gel, ethyl acetate/hexane eluent) during reaction progress .

How should stability and storage conditions be optimized for this compound?

Basic Research Question

  • Store at 2–8°C in airtight glass containers to prevent hydrolysis .
  • Avoid exposure to moisture and light; use desiccants (e.g., silica gel) in storage .

How can conflicting spectral data be resolved during characterization?

Advanced Research Question

  • 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex heterocycles .
  • X-ray crystallography as a definitive method for assigning stereochemistry .

What computational approaches support pharmacological profiling?

Advanced Research Question

  • ADMET prediction using SwissADME or pkCSM to estimate bioavailability, toxicity, and blood-brain barrier penetration .
  • DFT calculations (e.g., Gaussian 09) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

How are antioxidant activities assessed for related acetamide derivatives?

Advanced Research Question

  • DPPH radical scavenging assays : Incubate compounds (0.1–1.0 mM) with DPPH solution, measure absorbance at 517 nm .
  • FRAP assays to evaluate ferric ion reduction capacity, comparing to ascorbic acid standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.